3-Acetyl-9-bromophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-9-bromophenanthrene is an organic compound with the molecular formula C16H11BrO It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features both an acetyl group and a bromine atom attached to the phenanthrene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-9-bromophenanthrene typically involves the bromination of phenanthrene followed by acetylation. The process begins with the bromination of phenanthrene using bromine in the presence of a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions, and the product, 9-bromophenanthrene, is purified through distillation .
Next, the acetylation of 9-bromophenanthrene is performed using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acetyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-9-bromophenanthrene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the acetyl group to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxyphenanthrene derivatives.
Oxidation: Products include phenanthrene carboxylic acids.
Reduction: Products include phenanthrene alcohols or de-brominated phenanthrene.
Scientific Research Applications
3-Acetyl-9-bromophenanthrene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer activity.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Acetyl-9-bromophenanthrene involves its interaction with molecular targets through its bromine and acetyl functional groups. The bromine atom can participate in halogen bonding, while the acetyl group can engage in hydrogen bonding and other polar interactions. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, potentially influencing pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
9-Bromophenanthrene: Lacks the acetyl group, making it less reactive in certain substitution reactions.
3-Acetylphenanthrene:
2-Acetyl-3-bromothiophene: Contains a thiophene ring instead of a phenanthrene core, leading to different chemical properties and applications.
Uniqueness: 3-Acetyl-9-bromophenanthrene is unique due to the presence of both the bromine and acetyl groups on the phenanthrene core
Properties
CAS No. |
6328-08-1 |
---|---|
Molecular Formula |
C16H11BrO |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
1-(9-bromophenanthren-3-yl)ethanone |
InChI |
InChI=1S/C16H11BrO/c1-10(18)11-6-7-12-9-16(17)14-5-3-2-4-13(14)15(12)8-11/h2-9H,1H3 |
InChI Key |
PODNEAAXQLNICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C3=CC=CC=C32)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.